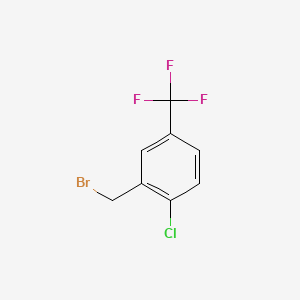

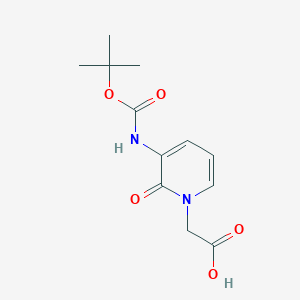

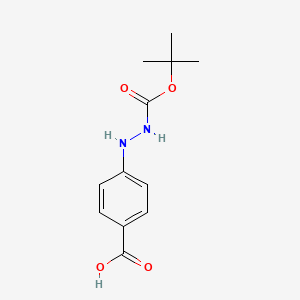

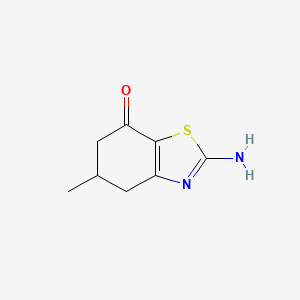

![molecular formula C8H7BrN2 B1270902 6-Bromo-4-methyl-1H-benzo[d]imidazole CAS No. 255064-10-9](/img/structure/B1270902.png)

6-Bromo-4-methyl-1H-benzo[d]imidazole

Descripción general

Descripción

6-Bromo-4-methyl-1H-benzo[d]imidazole (6-Br-4-Me-1H-BI) is a heterocyclic aromatic compound that has been widely studied for its various applications in scientific research. 6-Br-4-Me-1H-BI is a versatile compound that has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry. In

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

6-Bromo-4-methyl-1H-benzo[d]imidazole derivatives exhibit significant potential in antimycobacterial activity. A study by Gobis et al. (2015) synthesized various 1H-benzo[d]imidazole derivatives, finding that those with halogen atoms or methyl groups at the benzimidazole system showed excellent tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis. This suggests a promising avenue for developing novel anti-tubercular agents (Gobis et al., 2015).

Structural and Molecular Studies

Compounds structurally related to this compound have been examined for their molecular structures. Ribeiro Morais et al. (2012) conducted X-ray diffraction studies on N-Methylated Benzimidazole compounds, providing valuable insights into the molecular arrangement and potential applications in designing amyloid-avid probes (Ribeiro Morais et al., 2012).

Synthesis and Antimicrobial Properties

Various studies have explored the synthesis and antimicrobial properties of benzimidazole derivatives. For instance, Shrikant Hanumantappa et al. (2021) synthesized 1-methyl-2,6-diphenylbenzoimidazole derivatives, showing their antibacterial activity against Gram-positive and Gram-negative bacteria (Shrikant Hanumantappa et al., 2021).

Antitumor and Antiviral Applications

The antitumor and antiviral properties of benzimidazole derivatives are noteworthy. Abd El‐All et al. (2015) synthesized benzimidazole compounds with inhibitory activities against various cancer cell lines, highlighting their potential as anticancer agents (Abd El‐All et al., 2015). Additionally, Eldebss et al. (2015) reported the synthesis of benzo[d]imidazole-based heterocycles as broad spectrum antiviral agents, showcasing their efficacy against multiple viruses (Eldebss et al., 2015).

Safety and Hazards

Mecanismo De Acción

Target of Action

Imidazole derivatives have been known to exhibit a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Imidazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse range of biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects .

Análisis Bioquímico

Biochemical Properties

6-Bromo-4-methyl-1H-benzo[d]imidazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical reaction.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, the inhibition of cytochrome P450 enzymes by this compound can lead to reduced metabolism of certain drugs, thereby increasing their bioavailability and therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of metabolic enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert therapeutic effects by modulating enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can lead to toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . These interactions can lead to the formation of various metabolites, which can further influence cellular processes. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

6-bromo-4-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTOSLNWOXGYRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363958 | |

| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

255064-10-9 | |

| Record name | 6-Bromo-4-methyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.